3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione
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Overview
Description
3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of adamantyl, pyrrolidine, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Adamantyl Group: This step may involve nucleophilic substitution reactions where an adamantylamine derivative is introduced.
Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to favor desired reactions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(adamantan-1-yl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione: can be compared with other adamantyl-containing compounds or pyrrolidine derivatives.
Adamantylamine: Known for its antiviral properties.
Pyrrolidine-2,5-dione: Commonly found in various bioactive molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique chemical and biological properties.
Properties
IUPAC Name |
3-(1-adamantylamino)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-29-20-4-3-15(10-21(20)30-2)5-6-26-22(27)11-19(23(26)28)25-24-12-16-7-17(13-24)9-18(8-16)14-24/h3-4,10,16-19,25H,5-9,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNUBAVLKQNTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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